N-(3,4-二甲氧基苯基)-3-(2-苯氧基乙酰胺基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

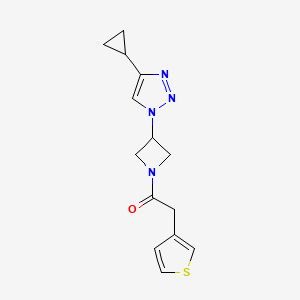

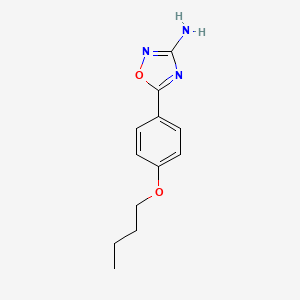

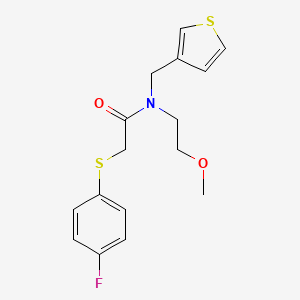

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide is a compound that likely features a benzofuran core, which is a common structural motif in various chemical entities with potential biological activities. The compound appears to be a benzofuran carboxamide derivative, which suggests it could have interesting chemical and pharmacological properties.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran scaffolds with a quaternary center . Another approach utilizes base-controlled cyclization of N-phenoxyamides with TIPS-EBX to selectively construct benzofuran derivatives under metal-free conditions . These methods highlight the versatility of N-phenoxyamides as reagents in the synthesis of benzofuran compounds.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran motif, which can be further functionalized to introduce additional pharmacophores. The compound likely contains a benzofuran core with a carboxamide group and additional substituents, such as the 3,4-dimethoxyphenyl and phenoxyacetamido groups, which could influence its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. The synthesis of benzofuran-2-carboxamide derivatives, for example, involves reactions such as hydrolysis and amidation, followed by reactions with benzyl halides to afford target compounds . The Rh(III)-catalyzed cascade [3 + 2] annulation of N-phenoxyacetamides with propiolates is another example of a chemical reaction involving benzofuran derivatives, leading to the formation of benzofuran-2(3 H)-ones with exocyclic enamino motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of carboxamide groups and substituents like dimethoxyphenyl and phenoxy groups can affect properties such as solubility, melting point, and reactivity. The specific properties of N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide would need to be determined experimentally, but it can be inferred that the compound may exhibit interesting cholinesterase inhibitory activity and effects on Aβ self-aggregation, as observed in related benzofuran carboxamide derivatives .

科学研究应用

合成和化学表征

N-(3,4-二甲氧基苯基)-3-(2-苯氧基乙酰胺基)苯并呋喃-2-甲酰胺及其衍生物通常因其在包括制药和材料科学在内的不同领域的潜在应用而合成。例如,Talupur、Satheesh 和 Chandrasekhar (2021) 探索了类似化合物的合成、表征和抗菌评估,展示了它们在开发新型抗菌剂中的相关性。他们的研究强调了结构修饰和表征在增强生物活性中的重要性 (Talupur, Satheesh, & Chandrasekhar, 2021)。

生物学评估

具有苯并呋喃核心的化合物,例如 N-(3,4-二甲氧基苯基)-3-(2-苯氧基乙酰胺基)苯并呋喃-2-甲酰胺,通常会进行生物学评估以确定其作为治疗剂的潜力。例如,已经研究了相关化合物的某些核苷和核苷酸衍生物的合成和生物学评估,了解其在细胞培养中的抗病毒和细胞抑制活性,从而深入了解其潜在的医学应用 (Petrie 等人,1986)。

材料科学应用

N-(3,4-二甲氧基苯基)-3-(2-苯氧基乙酰胺基)苯并呋喃-2-甲酰胺的结构特征,包括苯并呋喃部分和酰胺键,使其成为材料科学研究的候选者。具有类似结构的化合物已被用于合成具有特定特性的新型聚合物和材料。例如,Hsiao 及其同事 (2000) 研究了基于衍生自类似酚类化合物的双(醚-羧酸)的邻位连接聚酰胺的合成和性质,突出了此类化合物在材料合成中的多功能性 (Hsiao, Yang, & Chen, 2000)。

分子对接研究

通常进行分子对接研究以了解类似于 N-(3,4-二甲氧基苯基)-3-(2-苯氧基乙酰胺基)苯并呋喃-2-甲酰胺的化合物与生物靶标之间的相互作用。这些研究可以为此类化合物的潜在治疗应用提供有价值的见解。Talupur、Satheesh 和 Chandrasekhar (2021) 在他们对类似化合物的评估中纳入了分子对接,展示了计算方法在药物发现过程中的效用 (Talupur, Satheesh, & Chandrasekhar, 2021)。

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c1-30-20-13-12-16(14-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)33-24)27-22(28)15-32-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRUSJDLBFBEBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2530148.png)

![3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2530149.png)

![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)

![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)

![N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2530169.png)